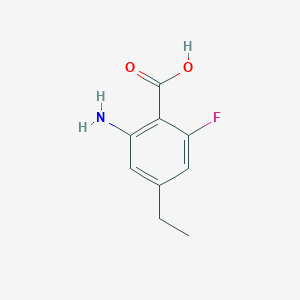

2-Amino-4-ethyl-6-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

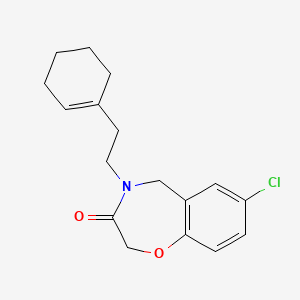

“2-Amino-4-ethyl-6-fluorobenzoic acid” is a derivative of aminobenzoic acid . It is used as an intermediate in the synthesis of various drugs and is commonly used as a building block in the pharmaceutical industry .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H10FNO2 . The exact mass is 155.03825660 g/mol . The structure includes an aminobenzoic acid moiety .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Amino-4-ethyl-6-fluorobenzoic acid serves as a foundational chemical in the synthesis of various condensed heterocyclic compounds. Notably, the oxidative coupling of substituted arene or heteroarene carboxylic acids with internal alkynes, facilitated by a rhodium/copper catalyst system, yields 8-substituted isocoumarin derivatives exhibiting solid-state fluorescence. This process demonstrates the compound's utility in creating fluorophores and other fluorescent molecules for biochemical applications (Shimizu et al., 2009).

Antitumor Applications

In the realm of anticancer research, derivatives of 2-amino-benzothiazoles, which can be synthesized from compounds structurally similar to this compound, have shown potent in vitro antitumor properties. Specifically, fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have demonstrated significant cytotoxicity against various human cancer cell lines, indicating the potential for developing new chemotherapeutic agents (Hutchinson et al., 2001). Additionally, amino acid prodrugs of antitumor benzothiazoles have been evaluated, showing that they can significantly retard the growth of breast and ovarian xenograft tumors in vivo, thereby highlighting the role of this compound derivatives in developing novel anticancer strategies (Bradshaw et al., 2002).

Fluorination Techniques

The synthesis of 2-fluoro-6-iodobenzoic acid through a process involving 2-amino-6-fluorobenzoic acid highlights the compound's versatility in the field of radiochemistry and the development of radiopharmaceuticals. This method, emphasizing the introduction of iodine ions via diazotization followed by iodosubstitution and deprotection, outlines a straightforward approach to producing high-purity fluorinated compounds for medical imaging and diagnostic purposes (Zhao Haoyu et al., 2010).

Chemical Analysis and Interaction Studies

Aminofluorobenzoic acids, including structures similar to this compound, have been analyzed to understand their conformational behavior and intramolecular interactions. Such studies reveal the significance of hydrogen bonding and other noncovalent interactions in determining the molecular conformation and properties of these compounds, which is essential for designing more effective and selective chemical probes and pharmaceutical agents (Silla et al., 2013).

Safety and Hazards

When handling “2-Amino-4-ethyl-6-fluorobenzoic acid”, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion. If swallowed, seek immediate medical assistance. The compound should be stored in a dry, cool, and well-ventilated place and the container should be kept tightly closed .

Zukünftige Richtungen

“2-Amino-4-ethyl-6-fluorobenzoic acid” is used as an intermediate in the synthesis of various drugs and is commonly used as a building block in the pharmaceutical industry . Therefore, future research and development efforts may focus on exploring new applications of this compound in drug synthesis.

Eigenschaften

IUPAC Name |

2-amino-4-ethyl-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITSAMBVDJBLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)F)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2646016.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2646018.png)

![2,2-Difluoro-N-(oxolan-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2646019.png)

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2646020.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2646021.png)

![3-((4-bromophenyl)sulfonyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2646024.png)

![2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2646031.png)

![N-cyclohexyl-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2646036.png)